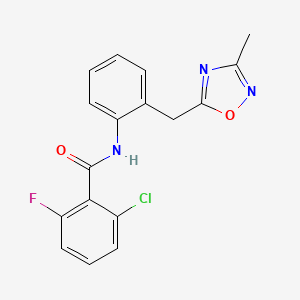

2-chloro-6-fluoro-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O2/c1-10-20-15(24-22-10)9-11-5-2-3-8-14(11)21-17(23)16-12(18)6-4-7-13(16)19/h2-8H,9H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHMKFQSOMCXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-6-fluoro-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a derivative of the 1,2,4-oxadiazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

- IUPAC Name : 2-chloro-6-fluoro-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

- Molecular Formula : C17H16ClF N4O

- Molecular Weight : 350.79 g/mol

- CAS Number : 261762-90-7

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anticancer agent. Research indicates that oxadiazole derivatives exhibit various pharmacological effects including:

- Anticancer Activity : Compounds containing the oxadiazole moiety have been shown to inhibit the proliferation of cancer cells across multiple lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | % Inhibition | IC50 (µM) |

|---|---|---|---|

| Compound A | T-47D (Breast) | 90.47% | 0.67 |

| Compound B | SK-MEL-5 (Melanoma) | 84.32% | 0.80 |

| Compound C | MDA-MB-468 (Breast) | 84.83% | 0.87 |

| Compound D | HCT116 (Colon) | 39.77% | 1.95 |

The mechanism by which 2-chloro-6-fluoro-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide exerts its biological effects is believed to involve:

- Inhibition of Key Enzymes : It has been reported that oxadiazole derivatives can inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : These compounds may influence various signaling pathways involved in cell cycle regulation and apoptosis.

- Binding Affinity : Molecular docking studies suggest that the compound exhibits significant binding affinity for target proteins associated with cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of several oxadiazole derivatives against a panel of cancer cell lines including breast, colon, and melanoma cancers. The results indicated that compounds similar to 2-chloro-6-fluoro-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide achieved IC50 values in the sub-micromolar range, demonstrating potent anticancer activity .

Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of oxadiazole derivatives revealed that modifications on the phenyl ring significantly enhance biological activity. Compounds with electron-withdrawing groups exhibited higher potency against cancer cell lines compared to their electron-donating counterparts .

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The following compounds share the benzamide scaffold but differ in substituents and heterocyclic groups:

Key Structural and Functional Differences

Heterocyclic Linkage :

- The target compound’s methylene bridge (CH₂) contrasts with thioether (S-CH₂) linkages in analogues like ID 45 . Thioethers are prone to oxidative metabolism, whereas methylene groups offer greater stability.

- Isoxazole (ID 20) and thiazole derivatives (ID 45, ) introduce sulfur or oxygen atoms, altering electronic properties and hydrogen-bonding capacity .

Substituent Effects: Chlorine and fluorine in the target compound balance lipophilicity and polarity, optimizing bioavailability. Analogues with nitro (ID 20) or cyano groups () may exhibit higher reactivity or toxicity . Bulky substituents like trifluoropropoxy () or fused rings () could impede passive diffusion but improve target engagement .

Heterocycle Type :

- 1,2,4-Oxadiazoles (target compound) are more metabolically stable than 1,3,4-oxadiazoles due to nitrogen positioning. Isoxazoles (ID 20) and thiazoles (ID 45) offer distinct electronic profiles, affecting binding to enzymatic targets .

Research Findings and Hypotheses

- Metabolic Stability : The methylene-linked 1,2,4-oxadiazole in the target compound likely resists enzymatic degradation better than thioether-linked analogues .

- Binding Affinity : Chloro and fluoro substituents may enhance interactions with hydrophobic pockets in target proteins compared to bromine () or nitro groups (ID 20) .

- Synthetic Feasibility : The target compound’s simpler structure (vs. fused heterocycles in ) suggests higher synthetic accessibility and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.